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Compound of Interest

Compound Name: cis-1,4-Dichloro-2-butene

Cat. No.: B023561

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic properties of cis-1,4-
dichloro-2-butene, a key intermediate in the synthesis of various chemicals, including
adiponitrile and chloroprene. Due to the scarcity of primary literature detailing the experimental
determination of this compound's thermodynamic parameters, this document relies on critically
compiled data from established chemical handbooks. While specific experimental protocols for
this molecule are not available in the reviewed literature, this guide outlines the general,
standard methodologies used for such determinations to provide a contextual framework for

the presented data.

Core Thermodynamic and Physical Properties

The properties of cis-1,4-dichloro-2-butene are summarized below. The data is primarily
sourced from the Physical and Thermodynamic Properties of Pure Chemicals Data Compilation
by Daubert, T.E., and Danner, R.P., as cited in various chemical databases.

Table 1: Physical Properties of cis-1,4-Dichloro-2-butene
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Property Value Unit Source
Molecular Formula C4HsCl2 - -
Molecular Weight 125.00 g/mol -

Boiling Point 152 °C (at 758 mmHg) [1]
Melting Point -48 °C [1]
Density 1.188 g/mL (at 25 °C) [1]
Refractive Index 1.489 n20/D [1]

Table 2: Thermodynamic Properties of cis-1,4-Dichloro-2-butene

Property Value Unit Notes Source
Heat of State (liquid/gas)

_ 78.2 kJ/mol - [2]
Formation not specified.

Assumed to be

Heat of standard
) -2332 kJ/mol [2]
Combustion enthalpy of
combustion.
Heat of At the melting
o 49.2 kJ/mol ) [2]
Vaporization point.

Note: The available data for the heat of formation lacks specification of the compound's state
(liquid or gas), which is a critical parameter for its application in thermodynamic calculations.
The values should be used with this ambiguity in mind.

Isomeric Relationship and Stability

1,4-Dichloro-2-butene exists as both cis and trans isomers. In the presence of a catalyst at
elevated temperatures, the isomers can equilibrate. At 100 °C, an equilibrium mixture consists
of approximately 7% cis-1,4-isomer, 72% trans-1,4-isomer, and 21% of the rearranged 3,4-
dichloro-1-butene isomer.[3] This suggests that the trans isomer is the most thermodynamically
stable of the three.
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Isomerization Equilibrium

cis-1.4-Dichloro-2-butene AG >0 trans 1,4-Dichloro-2-butene
(More Stable)
AG <0

Click to download full resolution via product page

Fig. 1: Thermodynamic relationship between isomers.

Standard Experimental Protocols

While specific experimental details for cis-1,4-dichloro-2-butene are not available, the
following sections describe the standard methodologies that would be employed to determine
the key thermodynamic properties listed above.

Enthalpy of Combustion

The standard enthalpy of combustion is determined using bomb calorimetry.

o Sample Preparation: A precise mass of the liquid sample (cis-1,4-dichloro-2-butene) is
placed in a crucible inside a high-pressure vessel, the "bomb." A small amount of water is
added to the bomb to ensure all combustion products are in their standard states.

e Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30
atm.

o Calorimetry: The bomb is submerged in a known mass of water in a well-insulated
calorimeter. The initial temperature of the water is recorded.

« Ignition: The sample is ignited via an electrical fuse. The complete combustion of the
chlorinated hydrocarbon produces carbon dioxide (CO2z), water (H20), and hydrochloric acid
(HCI).
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o Temperature Measurement: The temperature of the surrounding water is monitored until it
reaches a maximum. The temperature change (AT) is recorded.

Calculation: The heat released by the reaction is calculated from AT and the predetermined
heat capacity of the calorimeter system (calibrated using a standard like benzoic acid).
Corrections are made for the heat of formation of nitric acid (from residual N2) and for the
dissolution and formation of hydrochloric acid. The standard enthalpy of combustion (Ac H®)
is then calculated per mole of the substance.

Enthalpy of Vaporization

The enthalpy of vaporization (AvapH) can be determined by measuring the vapor pressure of
the substance at different temperatures. The Clausius-Clapeyron equation provides the
theoretical basis for this measurement.

Apparatus: An isoteniscope or a similar static vapor pressure apparatus is used. A sample of
the liquid is placed in the bulb.

Degassing: The sample is typically freeze-pump-thawed several times to remove dissolved
air.

Measurement: The apparatus is placed in a constant-temperature bath. At each temperature
setpoint, the pressure of the vapor in equilibrium with the liquid is measured using a
manometer. This is repeated for a range of temperatures.

Data Analysis: A plot of the natural logarithm of the vapor pressure (In P) versus the inverse
of the absolute temperature (1/T) is generated. According to the Clausius-Clapeyron
equation, the slope of this line is equal to -AvapH/R, where R is the ideal gas constant. The
enthalpy of vaporization can thus be determined from the slope of the plot.
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Fig. 2: Workflow for determining enthalpy of formation.

Enthalpy of Formation

The standard enthalpy of formation (AfH°) is typically not measured directly. Instead, it is
calculated from the experimentally determined enthalpy of combustion using Hess's Law. The
workflow is illustrated in Figure 2.

o Combustion Data: The standard enthalpy of combustion (AcH°) for cis-1,4-dichloro-2-
butene is determined as described above.

» Standard Data: The known standard enthalpies of formation (AfH®) for the combustion
products (COz, H20, and HCI) are obtained from literature values.

e Hess's Law Calculation: The enthalpy of a reaction is the sum of the enthalpies of formation
of the products minus the sum of the enthalpies of formation of the reactants. For the
combustion reaction:
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AcH® = [4 * AfH°(CO2) + 2 * AfH°(H20) + 2 * AfH°(HCI)] - [AfH°(C4aHeCl2) + AfH(O2)]

Since the enthalpy of formation of O: in its standard state is zero, the equation can be
rearranged to solve for the enthalpy of formation of cis-1,4-dichloro-2-butene.

Conclusion

This guide consolidates the available, albeit limited, thermodynamic data for cis-1,4-dichloro-
2-butene. The provided values, sourced from established compilations, offer a baseline for
researchers. However, the absence of primary experimental literature highlights a clear data
gap. For applications requiring high-precision thermodynamic values, such as process design
or advanced computational modeling, it is recommended that these properties be
experimentally redetermined using modern calorimetric and vapor pressure techniques as
outlined in this document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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